molecular formula C₁₆H₂₆NO₄S.C₇H₇O₃S B001153 Suplatast Tosilate CAS No. 94055-76-2

Suplatast Tosilate

Katalognummer B001153
CAS-Nummer: 94055-76-2
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: RYVJQEZJUFRANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suplatast Tosilate is an anti-allergic agent . It has been used for the treatment of bronchial asthma, atopic dermatitis, and allergic rhinitis . It is also known as a Th2 cytokine inhibitor .


Molecular Structure Analysis

The molecular formula of Suplatast Tosilate is C23H33NO7S2 . Its molecular weight is 499.64 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Suplatast Tosilate are not detailed in the search results, it is mentioned that Suplatast Tosilate is a potent inhibitor of IgE synthesis without suppressing IgM and IgG .

Wissenschaftliche Forschungsanwendungen

Treatment of Allergic Rhinitis

Suplatast Tosilate has been found to inhibit histamine signaling by directly and indirectly down-regulating Histamine H1 Receptor (H1R) gene expression through the suppression of Histidine Decarboxylase (HDC) and IL-4 gene transcriptions . This makes it effective in the treatment of Allergic Rhinitis (AR), an inflammatory disorder typified by symptoms such as sneezing, congestion, and rhinorrhea .

Management of Bronchial Asthma

Suplatast Tosilate has shown reasonable efficacy in the treatment of bronchial asthma . In a study, when steroid doses were halved, patients in the Suplatast Tosilate group had less deterioration of pulmonary function, asthma symptoms, and reliance on beta2-agonists for relief .

Treatment of Atopic Dermatitis

Suplatast Tosilate has been used in the treatment of atopic dermatitis . It is able to suppress the production of IgE, block the production of cytokines, and suppress allergy-related eosinophils .

Prophylaxis of Pediatric Atopic Asthma

Early intervention with Suplatast Tosilate has been investigated for the prophylaxis of pediatric atopic asthma. It was found that Suplatast Tosilate is more effective for the primary prevention of wheezing and asthma in children than ketotifen .

Treatment of Interstitial Cystitis

Suplatast Tosilate has been used in the treatment of patients with interstitial cystitis in Japan . It was predicted to relieve interstitial cystitis symptoms, and four studies with Suplatast Tosilate in Japanese interstitial cystitis patients have been conducted .

Reduction of Steroid Dose in Patients with Steroid-Dependent Asthma

Suplatast Tosilate may allow a reduction of steroid dose in patients with steroid-dependent asthma . This benefit was achieved with few side effects .

Safety And Hazards

Suplatast Tosilate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Eigenschaften

IUPAC Name

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVJQEZJUFRANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045003
Record name Suplatast tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suplatast Tosilate

CAS RN

94055-76-2
Record name Suplatast tosilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94055-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suplatast tosilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suplatast tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUPLATAST TOSILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suplatast Tosilate
Reactant of Route 2
Reactant of Route 2
Suplatast Tosilate
Reactant of Route 3
Reactant of Route 3
Suplatast Tosilate
Reactant of Route 4
Reactant of Route 4
Suplatast Tosilate
Reactant of Route 5
Reactant of Route 5
Suplatast Tosilate
Reactant of Route 6
Suplatast Tosilate

Q & A

Q1: What is the primary mechanism of action of Suplatast Tosilate?

A: Suplatast Tosilate primarily acts by inhibiting the production of Th2 cytokines, such as interleukin (IL)-4 and IL-5. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These cytokines play a crucial role in mediating allergic inflammation.

Q2: How does Suplatast Tosilate affect eosinophils?

A: Suplatast Tosilate has been shown to suppress eosinophil proliferation, infiltration, and degranulation. [, , , , , , , ] This effect is attributed to its ability to inhibit Th2 cytokine production, as these cytokines are involved in eosinophil recruitment and activation.

Q3: What is the impact of Suplatast Tosilate on immunoglobulin E (IgE) levels?

A: Suplatast Tosilate has been shown to decrease serum IgE levels in some studies. [, , , , ] This effect is likely due to its inhibition of IL-4, a cytokine that plays a crucial role in IgE production.

Q4: Does Suplatast Tosilate influence Th1 cytokine production?

A: Suplatast Tosilate is known to selectively inhibit Th2 cytokine production, and some studies suggest it might even increase the production of interferon-gamma (IFN-γ), a key Th1 cytokine. [, , ] This suggests a potential role in shifting the Th1/Th2 balance towards Th1 dominance.

Q5: Can Suplatast Tosilate affect airway hyperresponsiveness?

A: Clinical studies have demonstrated that Suplatast Tosilate can reduce airway hyperresponsiveness in asthma patients. [, , , , ] This effect is attributed to its ability to suppress eosinophilic airway inflammation.

Q6: How does Suplatast Tosilate impact mucus production in the airways?

A: Research in animal models has shown that Suplatast Tosilate can inhibit antigen-induced mucus hypersecretion in the nasal epithelium. [] This effect is thought to be mediated by its suppression of Th2 cytokines involved in mucus production.

Q7: What is the molecular formula and weight of Suplatast Tosilate?

A: The molecular formula of Suplatast Tosilate is C23H29NO7S • C7H8O3S. Its molecular weight is 579.7 g/mol. [, ]

Q8: Is there any available spectroscopic data for Suplatast Tosilate?

A: While specific spectroscopic data is not extensively detailed in the provided research, structural confirmation has been performed using techniques like 1H-NMR, IR, and MS. [, ]

Q9: What is the active metabolite of Suplatast Tosilate?

A: The active metabolite of Suplatast Tosilate is M-1. []

Q10: Are there any sex-based differences in the pharmacokinetics of the active metabolite M-1?

A: Studies show no significant differences in the area under the curve (AUC) and time to maximum concentration (tmax) of M-1 between male and female volunteers. []

Q11: What are the potential clinical applications of Suplatast Tosilate?

A11: Research suggests potential applications in various conditions, including:

  • Asthma: Management of mild to moderate asthma. [, , , , , , , ]
  • Allergic Rhinitis: Treatment of perennial and seasonal allergic rhinitis. [, , , ]
  • Atopic Dermatitis: Management of atopic dermatitis, particularly facial erythema. [, , , , ]
  • Other Conditions: Studies have explored its use in eosinophilic cystitis, chronic eosinophilic pneumonia, angiolymphoid hyperplasia with eosinophilia, minimal change nephrotic syndrome, and cutaneous mastocytosis. [, , , , , , ]

Q12: What types of clinical trials have been conducted on Suplatast Tosilate?

A12: Various clinical trials have been conducted, including:

  • Randomized Controlled Trials: Comparing Suplatast Tosilate with placebo or other medications (e.g., inhaled corticosteroids, antihistamines). [, , , , , ]
  • Case-Control Studies: Evaluating the effects of Suplatast Tosilate on specific patient populations. []
  • Pilot Studies: Investigating the potential of Suplatast Tosilate in specific conditions. [, , ]

Q13: Are there any biomarkers associated with Suplatast Tosilate's efficacy?

A13: Some studies suggest a correlation between the efficacy of Suplatast Tosilate and changes in:

  • Eosinophil count: Decreases in peripheral blood eosinophil counts have been observed in patients responding well to treatment. [, , , ]
  • Eosinophil cationic protein (ECP) levels: Reductions in serum and sputum ECP levels have been associated with improved clinical outcomes. [, , , , , , ]
  • IFN-γ production: Increases in IFN-γ production by peripheral blood mononuclear cells have been observed in responders. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.